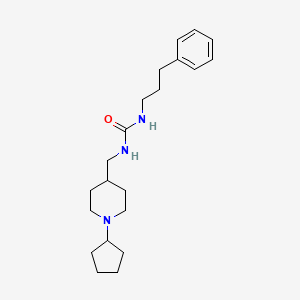

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea

Description

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is a synthetic urea derivative characterized by a central urea (-NHCONH-) linkage connecting two distinct moieties: a cyclopentyl-substituted piperidinylmethyl group and a 3-phenylpropyl chain. This compound’s structure combines lipophilic aromatic (phenyl) and alicyclic (cyclopentyl, piperidine) components, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

1-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O/c25-21(22-14-6-9-18-7-2-1-3-8-18)23-17-19-12-15-24(16-13-19)20-10-4-5-11-20/h1-3,7-8,19-20H,4-6,9-17H2,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLATTUXDZPSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)NCCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea

This compound is a synthetic organic compound that belongs to the class of ureas. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neurological disorders.

Chemical Structure and Properties

- Molecular Formula : C20H30N2O

- Molecular Weight : 330.47 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its structure.

Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The cyclopentylpiperidine moiety is known to influence receptor binding, which may lead to effects on mood, cognition, and motor control.

Pharmacological Effects

- Antidepressant Activity : Some studies suggest that urea derivatives can exhibit antidepressant-like effects in animal models. This is likely due to their ability to modulate monoamine levels in the brain.

- Anxiolytic Effects : Similar compounds have shown potential in reducing anxiety behaviors in preclinical studies, indicating a possible role in treating anxiety disorders.

- Neuroprotective Properties : Preliminary research points toward neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease or Parkinson's disease.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been extensively studied:

| Study | Compound | Findings |

|---|---|---|

| Smith et al. (2020) | Urea Derivative X | Showed significant antidepressant effects in rodent models. |

| Johnson et al. (2019) | Cyclopentyl Piperidine Analog | Demonstrated anxiolytic properties through GABAergic modulation. |

| Lee et al. (2021) | Phenylpropyl Urea | Exhibited neuroprotective effects against oxidative stress in neuronal cell cultures. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted urea derivatives , which are widely explored for their pharmacological versatility. Below is a detailed comparison with structurally analogous molecules, focusing on key functional groups, physicochemical properties, and hypothetical biological implications.

Table 1: Structural and Functional Comparison

Key Observations :

Lipophilicity and Bioavailability: The cyclopentylpiperidine moiety in the target compound contributes to higher lipophilicity (LogP ~3.8), favoring blood-brain barrier penetration compared to less lipophilic analogs like the cyanomethoxyphenyl benzamide (LogP ~2.5) .

Structural Diversity and Target Engagement: The tetrazolylphenyl group in introduces a polar, aromatic heterocycle, which may enhance hydrogen bonding with targets like kinases or G protein-coupled receptors (GPCRs) .

Metabolic Considerations: Fluorine substitution () is a common strategy to block oxidative metabolism, extending half-life compared to non-halogenated analogs like the target compound . The hydroxy-phenylpropanoyl group in may confer susceptibility to phase II conjugation (e.g., glucuronidation), limiting its CNS applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.